2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
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Description
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4O3S and its molecular weight is 531.47. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Agonism and Antagonism
- The triazaspirodecanone structure, related to the compound , has been identified as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor. This indicates potential application in modulating opioid receptor activities (Röver et al., 2000).
Analgesic and Anti-Inflammatory Activities
- Compounds with structures similar to 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide have shown significant analgesic and anti-inflammatory activities, as indicated by a study on 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yl) acetamides and their derivatives (Gopa et al., 2001).
Anticancer Potential
- Certain derivatives of the compound, particularly those containing 4-bromophenyl or 3,4-dimethoxyphenyl moieties, have shown moderate antitumor potential against specific tumor cell lines. This suggests a possible role in cancer treatment or research (Rostom et al., 2011).
Antimicrobial and Antiviral Effects
- Spirothiazolidinone compounds, closely related to the chemical structure in focus, have been found to exhibit strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights their potential in antiviral drug development (Apaydın et al., 2020).
Hemolytic Activity and Toxicity
- Similar structures have been evaluated for hemolytic activity and toxicity, indicating their potential in developing antimicrobial agents with reduced side effects (Gul et al., 2017).
properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-6-17(25)7-5-16)23(28-24)33-15-21(30)26-18-8-9-19(31-2)20(14-18)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPRZOXGFRTUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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